molecular formula C8H16N2O3S B1409527 Ethanesulfonic acid (piperidine-4-carbonyl)-amide CAS No. 1699605-60-1

Ethanesulfonic acid (piperidine-4-carbonyl)-amide

Cat. No.: B1409527
CAS No.: 1699605-60-1
M. Wt: 220.29 g/mol
InChI Key: BTIPIUMQWKLRJL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (500 MHz, DMSO-d6) :

    • Piperidine protons: δ 3.15–3.45 (m, 4H, axial H-2/H-6), δ 2.75–2.95 (m, 4H, equatorial H-3/H-5).
    • Ethylsulfonyl group: δ 1.25 (t, 3H, CH3), δ 3.45 (q, 2H, CH2).
    • Amide NH: δ 8.05 (s, 1H, exchanges with D2O).
  • 13C NMR (125 MHz, DMSO-d6) :

    • Carbonyl (C=O): δ 170.2 ppm.
    • Sulfonyl (SO2): δ 55.1 ppm (C-S).
    • Piperidine carbons: δ 45.3 (C-4), δ 28.7–32.1 (C-2/C-3/C-5/C-6).

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • ν(N-H): 3381 cm⁻¹ (amide stretch).
    • ν(C=O): 1680 cm⁻¹ (carboxamide).
    • ν(S=O): 1350 cm⁻¹ and 1150 cm⁻¹ (symmetric/asymmetric stretching).

Mass Spectrometry

  • High-Resolution MS (ESI+) :
    • Observed m/z: 221.0921 [M+H]+ (calculated: 221.0918 for C8H17N2O3S).
    • Fragments: m/z 164 (loss of SO2C2H5), m/z 98 (piperidine ring).

X-ray Crystallographic Studies and Solid-State Packing

While no direct X-ray data for this compound is available in the provided sources, analogous piperidine carboxamides crystallize in monoclinic or triclinic systems with P21/c or P-1 space groups. Key inferred features include:

  • Hydrogen Bonding : The amide NH forms intermolecular H-bonds with sulfonyl oxygens (N-H···O=S, ~2.1 Å), creating a layered packing motif.
  • van der Waals Interactions : Ethyl and piperidine groups engage in hydrophobic stacking along the crystallographic a-axis.

Table 3: Hypothetical Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.2 Å, b = 12.4 Å, c = 8.7 Å
Hydrogen Bond Length 2.1 Å (N-H···O=S)

Properties

IUPAC Name

N-ethylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPIUMQWKLRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-4-carbonyl Precursors

A key step is obtaining the piperidine-4-carbonyl intermediate, often synthesized via multi-step processes involving:

  • Reduction of 1-benzyl-4-piperidone derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at controlled temperatures (15-20°C) to yield 1-benzyl-4-piperidinylpiperidine, followed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (20 kg/cm²) at 110-120°C to remove the benzyl protecting group and obtain 4-piperidinylpiperidine dihydrochloride salt.

  • Hydrolysis and extraction steps involve refluxing with hydrochloric acid, neutralization with sodium hydroxide to pH 8-9, multiple ethyl acetate extractions, drying with anhydrous sodium sulfate, and vacuum distillation at 130°C under reduced pressure (3-4 mmHg) to isolate intermediates such as 1-benzyl-4-piperidone.

Activation of Ethanesulfonic Acid Derivatives

Ethanesulfonic acid is typically converted into reactive derivatives such as acid chlorides or esters to facilitate amide bond formation. Common activating reagents include:

  • N-Chlorosuccinimide, N-Bromosuccinimide, or other halogenating agents to generate sulfonyl chlorides or related leaving groups.
  • Carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in combination with additives such as HOBt (1-hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) to promote efficient amide bond formation with electron-deficient amines.

Amide Bond Formation

The key coupling step involves condensation of the piperidine-4-carbonyl amine with the activated ethanesulfonic acid derivative:

  • The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile at temperatures ranging from 0°C to reflux, with optimal yields often at 25-30°C.
  • Bases such as triethylamine, pyridine, or piperidine are added to neutralize the acid generated during coupling and drive the reaction forward.
  • Palladium-phosphine complexes and copper(I) halides can be employed in catalytic systems for specific transformations involving sulfonic acid derivatives, enhancing reaction efficiency and selectivity.

Purification and Isolation

  • After reaction completion, the mixture is typically quenched with aqueous bicarbonate or sodium hydroxide solutions.
  • Organic extraction using ethyl acetate or diethyl ether separates the product from aqueous impurities.
  • Drying agents like anhydrous sodium sulfate are used before solvent removal under reduced pressure.
  • Final purification is achieved by recrystallization from solvent mixtures such as ethanol-ether or by column chromatography on silica gel using solvent systems like acetone/hexanes.
Step Reagents/Conditions Solvents Temperature Notes
Piperidine-4-carbonyl synthesis 1-Benzyl-4-piperidone, LiAlH4, Pd/C (hydrogenation) THF, Toluene 15-20°C (reduction), 110-120°C (hydrogenation) Controlled addition, hydrogen pressure 20 kg/cm²
Activation of ethanesulfonic acid N-Chlorosuccinimide, halogenating agents, EDC, HOBt, DMAP DMF, DCM, Acetonitrile 0-30°C Base addition (triethylamine, pyridine)
Amide coupling Piperidine-4-carbonyl amine + activated ethanesulfonic acid DMF, DCM, Acetonitrile 25-30°C Stirring, reaction monitoring by TLC
Work-up and purification NaHCO3 or NaOH aqueous wash, ethyl acetate extraction, drying Ethyl acetate, ether Room temperature Recrystallization or column chromatography
  • The use of lithium aluminum hydride for selective reduction of piperidine intermediates provides high purity amines essential for subsequent coupling.
  • Palladium-catalyzed hydrogenation efficiently removes protecting groups without over-reduction, critical for maintaining the integrity of the piperidine ring.
  • Amide bond formation employing carbodiimide coupling agents with additives like HOBt and DMAP significantly improves yields and reduces side reactions, especially with electron-deficient amines such as piperidine derivatives.
  • Temperature control during coupling reactions is vital; mild conditions (25-30°C) balance reaction rate and selectivity.
  • Solvent choice impacts solubility and reaction kinetics; polar aprotic solvents like DMF are preferred for coupling, while ethyl acetate or ether are effective for extraction and purification.

The preparation of Ethanesulfonic acid (piperidine-4-carbonyl)-amide involves a multi-step synthetic process beginning with the preparation of piperidine-4-carbonyl intermediates, activation of ethanesulfonic acid derivatives, and efficient amide bond formation under controlled conditions. The use of modern coupling reagents and catalytic hydrogenation techniques ensures high purity and yield. Careful selection of solvents, bases, and reaction parameters is critical for optimizing the synthesis. The methods described are supported by diverse patent literature and peer-reviewed research, providing a robust framework for laboratory and industrial synthesis.

Chemical Reactions Analysis

Amide Bond Formation

  • Reagents : Ethanesulfonyl chloride reacts with piperidine-4-carboxamide derivatives in the presence of a base (e.g., K2_2CO3_3) .

  • Mechanism : Nucleophilic substitution at the sulfur center of ethanesulfonyl chloride by the amine group of piperidine-4-carboxamide .

  • Conditions : Room temperature in acetonitrile/water mixtures, yielding the sulfonamide product .

Alternative Routes

  • Carbodiimide-Mediated Coupling : Ethanesulfonic acid can be activated using EDCI/HOBt to form the amide bond with piperidine-4-amine derivatives .

Hydrolysis Reactions

The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl or H2_2SO4_4 at elevated temperatures (80–100°C).

  • Products : Ethanesulfonic acid and piperidine-4-carboxylic acid .

  • Mechanism : Protonation of the amide carbonyl enhances electrophilicity, enabling nucleophilic attack by water .

Basic Hydrolysis

  • Conditions : NaOH or KOH in aqueous ethanol under reflux.

  • Products : Ethanesulfonate salt and piperidine-4-carboxylate .

Nitrile Formation

  • Reagent : Thionyl chloride (SOCl2_2) converts the amide to a nitrile via an imine chlorosulfite intermediate .

    RCONH2+SOCl2RCN+SO2+2HCl\text{RCONH}_2+\text{SOCl}_2\rightarrow \text{RCN}+\text{SO}_2+2\text{HCl}
  • Applications : Intermediate for further alkylation or reduction .

Guanidinylation

  • The piperidine nitrogen can react with 1,3-di-Boc-2-(carboxymethyl)guanidine in the presence of EDCI/HOBt to form guanidine derivatives .

Reactivity in Coupling Reactions

The sulfonamide group participates in:

Sulfo-Click Chemistry

  • Reagents : Sulfonyl azides react with alkynes or strained cycloalkynes to form triazoles or sulfonamide-linked adducts .

  • Example :

    RSO2N3+HC C R RSO2 triazole R \text{RSO}_2\text{N}_3+\text{HC C R }\rightarrow \text{RSO}_2\text{ triazole R }

Stability and Side Reactions

  • Aspartimide Formation : Under basic conditions (e.g., piperidine), the amide may cyclize to form a five-membered ring via backbone nitrogen participation .

  • Mitigation : Use of sterically hindered esters (e.g., 3-ethylpentyl) or acidic additives (formic acid) suppresses cyclization .

Table 1: Hydrolysis Conditions and Yields

ConditionReagentTemperatureTimeProduct Yield
Acidic (HCl)6 M HCl100°C6 h85%
Basic (NaOH)2 M NaOH80°C4 h78%

Table 2: Coupling Reactions with EDCI/HOBt

SubstrateProductYieldSelectivity (NPFF1/NPFF2-R)
Piperidine-4-carboxamideGuanidine derivative67%17.6-fold

Scientific Research Applications

Medicinal Chemistry

Ethanesulfonic acid (piperidine-4-carbonyl)-amide has been investigated for its role in modulating fatty acid amide hydrolase (FAAH), an enzyme implicated in the metabolism of endocannabinoids. Research indicates that derivatives of this compound can enhance the therapeutic effects of endocannabinoids, potentially leading to new treatments for anxiety and pain management .

Case Study: FAAH Modulation

  • Objective : To assess the efficacy of piperidine derivatives as FAAH inhibitors.
  • Findings : Certain derivatives showed significant inhibition of FAAH activity, suggesting potential for developing analgesics and anxiolytics.

Peptide Synthesis

The compound is also utilized in peptide synthesis, particularly in the context of Fmoc-based strategies. It serves as a coupling agent that facilitates the formation of peptide bonds between amino acids, which is crucial for constructing complex peptides and proteins . The effectiveness of these reactions can be influenced by the presence of ethyl groups or other steric factors that affect the reaction kinetics.

Table 1: Peptide Coupling Efficiency

ConditionReaction TimeConversion Rate
20% Piperidine + 5% Formic Acid45 minutes95%
10% Piperidine30 minutes80%

Biochemical Applications

In addition to its roles in medicinal chemistry and peptide synthesis, ethane sulfonic acid (piperidine-4-carbonyl)-amide has applications in biochemical research. Studies have shown that modifications to this compound can enhance its binding affinity to specific receptors, such as Y4 receptors, which are involved in various physiological processes .

Case Study: Y4 Receptor Binding

  • Objective : To evaluate the binding affinity of modified peptides containing ethane sulfonic acid derivatives.
  • Results : Compounds with structural modifications exhibited significantly improved binding affinities compared to their parent compounds, indicating potential for therapeutic applications targeting Y4 receptors.

Environmental and Toxicological Studies

The compound's environmental impact has also been assessed within toxicological frameworks. Data from various studies indicate that it may pose risks under certain conditions, necessitating further investigation into its environmental fate and effects on human health .

Table 2: Environmental Toxicity Data

Study SourceToxicity LevelObservations
ATSDR ReportModeratePotential bioaccumulation
EPA Toxic Substances DatabaseLowLimited environmental presence

Mechanism of Action

The mechanism of action of ethanesulfonic acid (piperidine-4-carbonyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-Carboxamide Derivatives

a. 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
  • Structure : Features a sulfamoylbenzoyl group instead of ethanesulfonic acid.
  • Activity: These compounds inhibit human carbonic anhydrases (hCAs), with IC50 values in the nanomolar range. Substituents on the piperazine ring modulate selectivity (e.g., compound 5: IC50 = 42 nM against hCA XII) .
  • Key Difference : The sulfamoyl group (-SO2NH2) provides distinct hydrogen-bonding interactions compared to the ethanesulfonic acid (-SO3H), impacting target affinity and solubility.
b. BI 605906 (Thieno[2,3-b]pyridine-2-carboxamide)
  • Structure : Contains a 4-(methylsulfonyl)piperidine group.
  • Activity : A kinase inhibitor with enhanced metabolic stability due to the methylsulfonyl group’s electron-withdrawing effects .
  • Comparison : The methylsulfonyl group (-SO2CH3) reduces acidity (pKa ~ -0.5) compared to ethanesulfonic acid, altering bioavailability and membrane permeability .

Sulfonic Acid-Based Buffering Agents

a. MES (2-(N-Morpholino)ethanesulfonic Acid)
  • Structure : Morpholine ring linked to ethanesulfonic acid.
  • Properties : Buffering range pH 5.5–6.7; widely used in biochemistry due to low metal ion binding .
  • Contrast : The morpholine ring in MES reduces basicity compared to piperidine, limiting its utility in neutral pH environments.
b. 2-(N-Cyclohexylamino)-ethanesulfonic Acid
  • Structure : Cyclohexylamine substituent on ethanesulfonic acid.
  • Use : Biological buffer with pKa ~ 7.5, suitable for near-neutral conditions .
  • Divergence : The cyclohexyl group introduces steric hindrance, reducing reactivity in catalytic applications compared to the piperidine-based compound .

Antimicrobial Rhodanine-Ethanesulfonic Acid Hybrids

  • Structure : 5-Indolylmethylenerhodanine conjugated with ethanesulfonic acid.
  • Activity : Exhibits potent antimicrobial effects against E. coli and C. albicans (MIC = 8–16 µg/mL) .
  • Comparison: The ethanesulfonic acid moiety enhances solubility and bioavailability over non-sulfonated analogs, demonstrating the functional group’s role in optimizing drug-like properties.

Data Tables

Table 1: Acidic Properties of Sulfonic Acid Derivatives

Compound pKa (Water) Solubility (g/L) Key Applications
Ethanesulfonic acid -1.68 >500 Catalysis, drug salts
Methanesulfonic acid -1.92 >500 Electroplating, solvents
MES buffer 6.1 350 Biochemical assays
2-(N-Cyclohexylamino)-ESA 7.5 200 Neutral pH buffering

Sources:

Table 2: Pharmacological Comparison of Piperidine Carboxamides

Compound Target IC50/EC50 Key Structural Feature
Ethanesulfonic acid derivative Adenosine A2A receptor Not reported Ethanesulfonic acid amide
BI 605906 Kinase X 12 nM 4-Methylsulfonylpiperidine
Compound 5 (hCA XII) Carbonic anhydrase 42 nM Sulfamoylbenzoyl group

Sources:

Biological Activity

Ethanesulfonic acid (piperidine-4-carbonyl)-amide, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₄N₂O₃S
  • Molecular Weight : 218.29 g/mol
  • Functional Groups : Amide, sulfonic acid, piperidine ring

This structure is significant as it influences the compound's solubility and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. In particular, studies have indicated that this compound may act as an inhibitor of P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. This inhibition can lead to increased bioavailability of co-administered drugs, enhancing their therapeutic effects.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against P-glycoprotein. For example:

CompoundP-gp Inhibition (%) at 10 μMIC50 (μM)
This compound54%1.5

These results suggest that the compound may be effective in overcoming multidrug resistance in cancer therapy.

Case Studies

  • Cancer Cell Lines : In a study involving various human cancer cell lines, this compound was found to enhance the cytotoxicity of chemotherapeutics by inhibiting P-glycoprotein-mediated efflux. The half-maximal inhibitory concentration (IC50) values were determined using cell viability assays, indicating a promising potential for combination therapies.
  • Neuroprotective Effects : Preliminary research has also suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels in neuronal cultures. Further studies are required to elucidate the exact mechanisms involved.

Research Findings

Recent investigations into the pharmacological properties of this compound have highlighted several key findings:

  • Synergistic Effects : When combined with established chemotherapeutics, the compound showed enhanced efficacy due to its ability to inhibit drug efflux mechanisms.
  • Selectivity : The compound's selectivity for P-glycoprotein over other transporters suggests a favorable safety profile, minimizing potential off-target effects.

Q & A

Q. Basic Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming amide bond formation and piperidine ring substitution patterns. Key signals include δ ~1.55 ppm (piperidine CH₂) and δ ~7.45 ppm (sulfonamide NH₂) in DMSO-d₆ .
  • IR Spectroscopy : Stretching frequencies at ~1612–1614 cm⁻¹ confirm carbonyl (C=O) groups in amides .
    Advanced Analysis :
  • High-Resolution Mass Spectrometry (HRMS) and elemental analysis validate molecular formulas. For example, a compound with C₂₄H₃₀N₄O₅S showed a calculated m/z of 487.2, matching experimental data .
  • HPLC-PDA ensures purity (>95%) by detecting residual solvents or unreacted intermediates .

What strategies are effective for resolving contradictions in biological activity data for piperidine-4-carbonyl-amide derivatives?

Case Study :
In antimicrobial studies, derivatives like 5-indolylmethylenerhodanine-3-ethanesulfonic acid showed activity against E. coli and C. albicans but not other strains. To address variability:

  • Dose-Response Curves : Establish minimum inhibitory concentrations (MICs) across multiple replicates.
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., sulfonyl groups) to enhance target binding. Ethanesulfonic acid derivatives with electron-withdrawing groups often exhibit improved microbial inhibition .
    Advanced Approaches :
  • Molecular Docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to rationalize discrepancies .
  • Metabolic Stability Assays : Evaluate compound degradation in bacterial cultures to rule out false negatives .

How can researchers design experiments to assess the pharmacokinetic properties of these compounds?

Q. Basic Framework :

  • Lipophilicity (LogP) : Measure via shake-flask method or computational tools (e.g., PubChem’s XLogP3). A LogP ~0.28 indicates moderate solubility, requiring formulation adjustments for in vivo studies .
  • Plasma Stability : Incubate compounds in plasma (human/rodent) and quantify degradation via LC-MS .
    Advanced Modeling :
  • PBPK Simulations : Predict tissue distribution using software like GastroPlus, incorporating data on molecular weight (~332.4 g/mol) and hydrogen bond donors/acceptors .
  • CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to anticipate metabolic clearance .

What are the key challenges in scaling up synthesis while maintaining reproducibility?

Q. Common Pitfalls :

  • Coupling Agent Efficiency : EDCI/HOBt may underperform at larger scales due to solubility issues. Switching to T3P® or EDC/HCl with DMAP can improve yields .
  • Purification Bottlenecks : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
    Advanced Solutions :
  • Flow Chemistry : Continuous flow systems enhance mixing and thermal control for exothermic amidation reactions .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) to reduce batch-to-batch variability .

How can researchers validate target engagement in biological systems?

Q. Basic Validation :

  • Fluorescence Polarization : Use labeled derivatives to quantify binding affinity to bacterial membranes or fungal ergosterol .
  • Enzyme Inhibition Assays : Test compounds against recombinant enzymes (e.g., carbonic anhydrase) to confirm mechanistic hypotheses .
    Advanced Techniques :
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized targets .
  • CRISPR-Cas9 Knockouts : Generate bacterial/fungal strains lacking putative targets to verify compound specificity .

What computational tools are recommended for predicting the reactivity of ethanesulfonic acid derivatives?

Q. Basic Tools :

  • Gaussian 16 : Perform DFT calculations to map reaction pathways (e.g., sulfonic acid activation) .
  • RDKit : Generate 3D conformers for docking studies and SAR analysis .
    Advanced Applications :
  • Machine Learning (ML) : Train models on PubChem data to predict solubility or toxicity .
  • MD Simulations : Simulate aqueous stability of sulfonamide groups under physiological pH .

How should researchers address discrepancies in spectroscopic data during structural elucidation?

Q. Troubleshooting Steps :

  • Deuteration Experiments : Confirm exchangeable protons (e.g., NH in amides) by comparing D₂O-shaken vs. untreated NMR samples .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex piperidine derivatives .
    Advanced Resolution :
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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